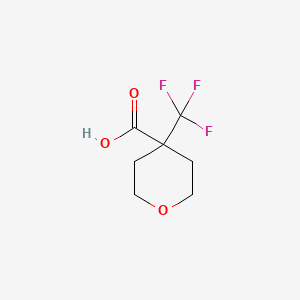

4-(Trifluoromethyl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(trifluoromethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)1-3-13-4-2-6/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUQRFOAPVWETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524761-14-5 | |

| Record name | 4-(trifluoromethyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-(Trifluoromethyl)oxane-4-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group and the oxane scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the oxane ring serves as a versatile and biocompatible structural motif. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for each transformation.

Strategic Approach to the Synthesis

The synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid is not yet widely documented in the scientific literature. Therefore, a rational synthetic route has been devised based on well-established organic transformations. The overall strategy involves the initial construction of a suitable oxane precursor, followed by the introduction of the trifluoromethyl group, and concluding with the formation of the carboxylic acid functionality.

The proposed synthetic pathway can be divided into three key stages:

-

Stage 1: Synthesis of the Key Intermediate, Ethyl 4-oxotetrahydropyran-4-carboxylate. This will be achieved through a cyclization reaction followed by decarboxylation.

-

Stage 2: Nucleophilic Trifluoromethylation. The crucial trifluoromethyl group will be introduced at the C4 position of the oxane ring using the Ruppert-Prakash reagent.

-

Stage 3: Oxidation to the Carboxylic Acid. The final step involves the challenging oxidation of the tertiary trifluoromethyl carbinol to the desired carboxylic acid.

Detailed Synthetic Protocol

Stage 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate

The initial phase of the synthesis focuses on the construction of the core oxane ring bearing a keto and an ester functionality at the C4 position. A plausible approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and a controlled decarboxylation.

Step 1a: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves a classic Williamson ether synthesis followed by an intramolecular cyclization.

-

Reaction: Diethyl malonate is deprotonated with a strong base, and the resulting enolate undergoes a double alkylation with bis(2-chloroethyl) ether.

-

Causality of Experimental Choices: Sodium ethoxide is a suitable base for deprotonating diethyl malonate, and ethanol is a compatible solvent. The reaction is heated to drive the cyclization to completion.

Step 1b: Hydrolysis and Decarboxylation to Tetrahydropyran-4-one

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated to yield tetrahydropyran-4-one.

-

Reaction: The diester is saponified using a strong base like sodium hydroxide, followed by acidification to produce the dicarboxylic acid. Heating the dicarboxylic acid leads to decarboxylation.

-

Causality of Experimental Choices: The hydrolysis is a standard saponification reaction. The decarboxylation of β-keto acids or gem-dicarboxylic acids is a well-known thermal process.

Step 1c: Carboxylation to Ethyl 4-oxotetrahydropyran-4-carboxylate

The final step in this stage is the introduction of the carboxylate group at the C4 position.

-

Reaction: Tetrahydropyran-4-one is deprotonated at the alpha-position with a strong base like sodium hydride, and the resulting enolate is carboxylated with diethyl carbonate.

-

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base suitable for generating the enolate. Diethyl carbonate serves as the electrophilic source of the carboxylate group.

Stage 2: Nucleophilic Trifluoromethylation

With the key keto-ester intermediate in hand, the next crucial step is the introduction of the trifluoromethyl group. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is the reagent of choice for this transformation due to its reliability and versatility in nucleophilic trifluoromethylation of carbonyl compounds.[1]

-

Reaction: Ethyl 4-oxotetrahydropyran-4-carboxylate is treated with the Ruppert-Prakash reagent in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Mechanism: The fluoride ion from TBAF activates the TMSCF₃ to generate a transient trifluoromethyl anion (CF₃⁻), which then attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, and a final aqueous workup yields the tertiary trifluoromethyl alcohol.

-

Causality of Experimental Choices: The use of a catalytic amount of a fluoride source is a standard and efficient method for initiating the trifluoromethylation with TMSCF₃.[1] Tetrahydrofuran (THF) is a common aprotic solvent for this type of reaction. The reaction is typically performed at low temperatures to control the reactivity of the trifluoromethyl anion.

Stage 3: Oxidation to 4-(Trifluoromethyl)oxane-4-carboxylic acid

The final step, the oxidation of the tertiary trifluoromethyl carbinol to the corresponding carboxylic acid, is the most challenging transformation in this synthetic sequence. Tertiary alcohols are generally resistant to oxidation under standard conditions.[2] The presence of the electron-withdrawing trifluoromethyl group further deactivates the adjacent carbon, making oxidation even more difficult. A powerful oxidizing agent capable of cleaving the C-C bond is required. Ruthenium tetroxide (RuO₄), generated in situ from a ruthenium precursor, is a potent oxidizing agent that has been shown to cleave C-C bonds.[3]

-

Proposed Reaction: The tertiary alcohol, ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate, is treated with a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of a co-oxidant, such as sodium periodate (NaIO₄).

-

Proposed Mechanism: RuCl₃ is oxidized by NaIO₄ to the highly reactive ruthenium tetroxide (RuO₄).[3] RuO₄ is proposed to react with the tertiary alcohol to form a cyclic ruthenate ester. This intermediate can then undergo fragmentation, leading to the cleavage of the C-C bond between the carboxylate group and the trifluoromethyl-bearing carbon, followed by further oxidation to yield the desired carboxylic acid. The ester group is expected to be hydrolyzed under the reaction conditions.

-

Causality of Experimental Choices: The combination of a catalytic amount of a ruthenium salt and a stoichiometric amount of a re-oxidant like NaIO₄ is a standard method for performing RuO₄-mediated oxidations, avoiding the use of stoichiometric amounts of the toxic and volatile RuO₄.[3] A biphasic solvent system, such as carbon tetrachloride/acetonitrile/water, is often employed for these reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate

-

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature. After the addition is complete, add bis(2-chloroethyl) ether dropwise and reflux the mixture for several hours. Cool the reaction mixture, pour it into water, and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[4]

-

Step 2: Synthesis of Tetrahydropyran-4-one. Hydrolyze the diethyl tetrahydropyran-4,4-dicarboxylate with an aqueous solution of sodium hydroxide by heating. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Filter the solid, wash with cold water, and dry. Heat the dicarboxylic acid at its melting point until the evolution of carbon dioxide ceases. Purify the resulting tetrahydropyran-4-one by distillation.

-

Step 3: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate. To a suspension of sodium hydride in anhydrous THF, add tetrahydropyran-4-one dropwise at 0 °C. After the evolution of hydrogen ceases, add diethyl carbonate and stir the mixture at room temperature overnight. Quench the reaction with acetic acid, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of Ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate

-

To a solution of ethyl 4-oxotetrahydropyran-4-carboxylate in anhydrous THF at -78 °C, add a solution of tetrabutylammonium fluoride (TBAF) in THF (catalytic amount).

-

Slowly add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent).

-

Stir the reaction mixture at -78 °C for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid

-

Caution: Ruthenium tetroxide is a powerful and toxic oxidizing agent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a vigorously stirred biphasic mixture of carbon tetrachloride, acetonitrile, and water, add the ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate.

-

Add a catalytic amount of ruthenium(III) chloride hydrate.

-

Add sodium periodate portion-wise over a period of several hours, maintaining the temperature at or below room temperature with an ice bath.

-

Monitor the reaction by TLC. Upon completion, add isopropanol to quench the excess oxidant.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude carboxylic acid by recrystallization or column chromatography.

Data Presentation

| Step | Product | Expected Yield | Key Characterization Data |

| 1a | Diethyl tetrahydropyran-4,4-dicarboxylate | 60-70% | ¹H NMR, ¹³C NMR, MS |

| 1b | Tetrahydropyran-4-one | 80-90% | ¹H NMR, ¹³C NMR, IR |

| 1c | Ethyl 4-oxotetrahydropyran-4-carboxylate | 50-60% | ¹H NMR, ¹³C NMR, MS, IR |

| 2 | Ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate | 70-85% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR |

| 3 | 4-(Trifluoromethyl)oxane-4-carboxylic acid | 40-50% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR, mp |

Visualization of the Synthetic Workflow

Caption: Proposed synthetic route for 4-(Trifluoromethyl)oxane-4-carboxylic acid.

Mechanistic Insights

Dieckmann Condensation for Ring Formation

The formation of the β-keto ester in Stage 1 is an example of a Dieckmann condensation, which is an intramolecular Claisen condensation. The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in the same molecule to form a cyclic intermediate. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.

Caption: Simplified mechanism of the Dieckmann condensation.

Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The key to this reaction is the generation of a nucleophilic trifluoromethyl anion. The fluoride ion from the catalyst attacks the silicon atom of TMSCF₃, leading to the formation of a pentacoordinate siliconate intermediate, which then releases the trifluoromethyl anion.

Caption: Mechanism of trifluoromethylation using the Ruppert-Prakash reagent.

Trustworthiness and Self-Validation

The proposed synthetic route is built upon a foundation of well-established and reliable organic reactions. Each step has been chosen based on its high reported yields and tolerance to various functional groups in analogous systems. The use of the Ruppert-Prakash reagent for trifluoromethylation is a widely accepted and robust method.[1] While the final oxidation step is challenging, the use of a powerful oxidant like ruthenium tetroxide provides a scientifically sound approach to achieving this transformation.[3] The successful synthesis of the target molecule would validate this proposed route. Experimental validation would involve thorough characterization of all intermediates and the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic strategy for the preparation of 4-(Trifluoromethyl)oxane-4-carboxylic acid. By leveraging a combination of classic and modern synthetic methodologies, this guide provides a clear roadmap for researchers in the field of medicinal and organic chemistry. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutic agents.

References

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). Molbank, 2024(1), M1939. [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (2007). Synthesis, 2007(10), 1584-1586. [Link]

-

Ruthenium(III-VIII) compounds - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022). The Journal of Organic Chemistry, 87(7), 4785-4795. [Link]

-

Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. (2015, May 6). Retrieved from [Link]

-

Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved from [Link]

- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).

- Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. (2015).

-

Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt. (2015). The Journal of Organic Chemistry, 80(15), 7874-7880. [Link]

-

A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). Retrieved January 24, 2026, from [Link]

-

17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

-

Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Ruthenium tetraoxide phase-transfer-promoted oxidation of secondary alcohols to ketones. (1987). The Journal of Organic Chemistry, 52(16), 3559-3562. [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from [Link]

-

Visible-Light-Induced Photoredox Construction of Trifluoromethylated Quaternary All-Carbon Centers and Tertiary Alcohols via C(sp 3 )–Si Bond Cleavage. (2018). Organic Letters, 20(10), 2973-2977. [Link]

-

Ruthenium tetroxide - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate under ultrasound irradiation. (2011). Ultrasonics Sonochemistry, 18(4), 865-868. [Link]

-

Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. (2020). Beilstein Journal of Organic Chemistry, 16, 3052-3058. [Link]

-

oxidation of alcohols - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

-

Visible-Light-Induced Photoredox Construction of Trifluoromethylated Quaternary All-Carbon Centers and Tertiary Alcohols via C(sp3)–Si Bond Cleavage. (2018). ResearchGate. [Link]

-

Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. (2010). Chemical Reviews, 110(2), 923-985. [Link]

-

Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. (n.d.). Retrieved January 24, 2026, from [Link]

-

Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2020). Chemistry – An Asian Journal, 15(18), 2868-2872. [Link]

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014). Journal of the American Chemical Society, 136(16), 5836-5839. [Link]

-

Ruthenium tetroxide (and RuCl3/NaIO4) mediated oxidations. (2021, October 29). YouTube. Retrieved from [Link]

-

1623653127.docx. (n.d.). Retrieved January 24, 2026, from [Link]

-

Deoxygenative trifluoromethylthiolation of carboxylic acids. (2019). Chemical Science, 10(35), 8147-8152. [Link]

-

Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. (2021). Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]

-

Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Dieckmann Reaction. (n.d.). Retrieved January 24, 2026, from [Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

Sources

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 4-(Trifluoromethyl)oxane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)oxane-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in public databases, suggesting its status as a potentially novel or less-common research chemical, this guide will extrapolate from closely related and structurally similar compounds to offer valuable insights into its synthesis, physicochemical properties, and potential applications.

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design.[1] The trifluoromethyl group offers a unique combination of properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] Its high electronegativity and lipophilicity can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic degradation at the site of trifluoromethylation.[2][3]

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in medicinal chemistry. Its polarity and ability to participate in hydrogen bonding can improve the solubility and pharmacokinetic properties of a drug candidate. The combination of a trifluoromethyl group and a carboxylic acid on an oxane scaffold, as in 4-(Trifluoromethyl)oxane-4-carboxylic acid, presents a compelling molecular design for exploring new chemical space in drug discovery.

Physicochemical Properties and Structural Analogs

While specific experimental data for 4-(Trifluoromethyl)oxane-4-carboxylic acid is not available, we can infer its likely properties from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C7H9F3O3 | Based on the chemical structure |

| Molecular Weight | 214.14 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Similar to related carboxylic acids[3][4] |

| pKa | ~3-4 | The electron-withdrawing trifluoromethyl group will increase the acidity of the carboxylic acid compared to Oxane-4-carboxylic acid.[5] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Common for small molecule carboxylic acids[4] |

| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group increases lipophilicity, while the oxane and carboxylic acid moieties contribute to polarity.[2][6] |

Structurally Related Compounds with Known CAS Numbers:

-

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid: CAS No. 1163729-47-2[6]

-

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: CAS No. 133261-33-3[4][7]

-

4-(Fluoromethyl)oxane-4-carboxylic acid: CAS No. 1551177-72-0[8]

-

Oxane-4-carboxylic acid: CID 219302[5]

Proposed Synthetic Pathways

The synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid can be envisioned through several plausible routes, leveraging established methodologies for the introduction of trifluoromethyl groups and the formation of carboxylic acids.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carboxylic acid and trifluoromethyl groups from the oxane ring. This leads to a key intermediate, a protected 4-hydroxyoxane, which can be further simplified to commercially available starting materials.

Caption: Retrosynthetic analysis of 4-(Trifluoromethyl)oxane-4-carboxylic acid.

Proposed Forward Synthesis Protocol

This proposed protocol is based on analogous reactions found in the chemical literature.

Step 1: Trifluoromethylation of Oxan-4-one

-

Reactants: Oxan-4-one, Ruppert-Prakash reagent (TMSCF3), and a suitable initiator (e.g., a fluoride source like TBAF).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of Oxan-4-one in anhydrous THF at -78 °C, add the Ruppert-Prakash reagent and the initiator. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product is 4-(trifluoromethyl)oxan-4-ol.

Step 2: Conversion to a Nitrile

-

Reactants: 4-(Trifluoromethyl)oxan-4-ol, a cyanide source (e.g., sodium cyanide or TMSCN), and an acid catalyst.

-

Procedure: The conversion of the tertiary alcohol to a nitrile can be challenging. A potential route involves the activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.

-

Workup: Standard aqueous workup and purification by column chromatography.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Reactants: 4-(Trifluoromethyl)-4-cyanooxane, a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Procedure: Heat the nitrile under reflux in an aqueous acidic or basic solution until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: If using an acidic hydrolysis, neutralize the reaction mixture and extract the product. If using a basic hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered and dried.

Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)oxane-4-carboxylic acid.

Potential Applications in Drug Development

The unique structural features of 4-(Trifluoromethyl)oxane-4-carboxylic acid make it an attractive building block for the synthesis of novel drug candidates.

-

Bioisostere for Carboxylic Acids: The trifluoromethyl group can modulate the acidity and lipophilicity of the carboxylic acid, potentially leading to improved pharmacokinetic properties and target engagement compared to non-fluorinated analogs.[9]

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of diverse chemical libraries for high-throughput screening. The carboxylic acid handle allows for straightforward amide bond formation with a wide range of amines, enabling the exploration of structure-activity relationships.[10]

-

Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking oxidative metabolism at the carbon to which it is attached.[3] This can lead to drug candidates with longer half-lives and improved bioavailability.

Analytical Characterization

For a novel compound like 4-(Trifluoromethyl)oxane-4-carboxylic acid, thorough analytical characterization is crucial to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential to confirm the connectivity of the atoms and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorbances for the O-H and C=O bonds of the carboxylic acid and the C-F bonds of the trifluoromethyl group.

-

Melting Point: A sharp melting point would be indicative of a pure crystalline solid.

Conclusion

While 4-(Trifluoromethyl)oxane-4-carboxylic acid may be a novel entity without a readily available CAS number, its structure represents a confluence of desirable features for modern drug discovery. The strategic incorporation of a trifluoromethyl group onto an oxane-4-carboxylic acid scaffold offers a promising avenue for the development of new therapeutic agents with potentially enhanced properties. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds in their drug discovery programs.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ACS Publications. Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Available from: [Link]

-

PubChem. Oxane-4-carboxylic acid | C6H10O3 | CID 219302. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

-

PubMed. O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. Available from: [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]

-

OSTI.GOV. Synthesis of N-trifluoromethyl amides from carboxylic acids. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]

- 5. Oxane-4-carboxylic acid | C6H10O3 | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid | 1163729-47-2 | Benchchem [benchchem.com]

- 7. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]

- 8. 1551177-72-0|4-(Fluoromethyl)oxane-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

The Ascendancy of a Privileged Motif: A Technical Guide to the Discovery and History of Trifluoromethylated Oxetanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group holding a preeminent position. When combined with the unique properties of the oxetane ring—a strained four-membered heterocycle—a powerful structural motif emerges: the trifluoromethylated oxetane. This guide provides an in-depth exploration of the discovery and historical evolution of this increasingly important chemical entity. We will delve into the pioneering synthetic strategies that first brought these molecules to light, trace the development of more sophisticated and efficient methodologies, and examine the profound impact of the trifluoromethyl-oxetane pairing on physicochemical and pharmacological properties. Through detailed experimental protocols, mechanistic insights, and illustrative case studies, this document serves as a comprehensive resource for researchers seeking to leverage the unique advantages of trifluoromethylated oxetanes in the design of next-generation therapeutics and advanced materials.

Introduction: The Strategic Union of Fluorine and Strained Rings

The introduction of a trifluoromethyl (CF₃) group into an organic molecule can dramatically alter its properties. This small, yet powerfully electron-withdrawing moiety can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[1] The C-F bond is the strongest single bond in organic chemistry, rendering the CF₃ group exceptionally resistant to metabolic degradation.[1] The journey of trifluoromethylation in medicinal chemistry has been transformative since its early explorations, with a significant number of FDA-approved drugs now containing this critical functional group.[2]

Concurrently, strained ring systems have garnered immense interest in drug discovery. The oxetane ring, a four-membered cyclic ether, is particularly noteworthy. It serves as a polar, low-molecular-weight, and three-dimensional structural element that can act as a bioisostere for more common but often metabolically labile groups like gem-dimethyl or carbonyl functionalities.[3] The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) contributes to their unique reactivity and conformational preferences.[4] The strategic combination of the trifluoromethyl group and the oxetane ring creates a synergistic effect, offering a unique set of properties that are highly advantageous in the design of novel bioactive compounds.

This guide will navigate the historical landscape of trifluoromethylated oxetanes, from their initial synthesis to their current status as a privileged motif in medicinal chemistry.

A Historical Timeline: Unveiling the Trifluoromethylated Oxetane

While the broader field of organofluorine chemistry dates back to the 19th century, the specific synthesis of trifluoromethylated oxetanes is a more recent development.[4][5] Early methods for the formation of oxetane rings, such as the Williamson etherification, were established long before the widespread availability of trifluoromethyl-containing building blocks.[4]

One of the earliest and most versatile methods adaptable to the synthesis of trifluoromethylated oxetanes is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[6] The reaction, first reported by Emanuele Paternò in 1909 and later extensively studied by George Büchi, provides a direct route to the oxetane core.[6][7] The application of this reaction to trifluoromethyl ketones represented a significant step towards accessing trifluoromethylated oxetanes.[8]

Caption: The Paternò–Büchi reaction for the synthesis of trifluoromethylated oxetanes.

A pivotal advancement in the synthesis of substituted oxetanes, including those bearing trifluoromethyl groups, came with the development of the Corey-Chaykovsky reaction .[9] This reaction, involving the treatment of a ketone with a sulfur ylide to form an epoxide, could be ingeniously adapted. A subsequent ring-expansion of the initially formed trifluoromethyl-substituted epoxide with another equivalent of the sulfur ylide provides a pathway to the corresponding trifluoromethylated oxetane.[10][11] This two-step, one-pot procedure offered a more controlled and often higher-yielding alternative to earlier methods.[12]

Caption: Corey-Chaykovsky epoxidation followed by ring expansion to yield a trifluoromethylated oxetane.

More recently, innovative catalytic methods have emerged, such as the copper-catalyzed insertion of a difluorocarbene species into epoxides, providing a novel and efficient route to α,α-difluoro-oxetanes.[13] This approach circumvents some of the challenges associated with traditional methods, such as the need for pre-functionalized starting materials.[13]

Key Synthetic Methodologies and Experimental Protocols

The choice of synthetic route to a trifluoromethylated oxetane is dictated by the desired substitution pattern and the availability of starting materials. Here, we detail the experimental protocols for two of the most robust and widely employed methods.

Synthesis of 3-Aryl-3-(trifluoromethyl)oxetanes via Corey-Chaykovsky Epoxidation/Ring-Expansion

This method is particularly effective for the synthesis of 3,3-disubstituted oxetanes, where one of the substituents is a trifluoromethyl group. The causality behind this experimental choice lies in the high reactivity of trifluoromethyl ketones towards nucleophilic attack by the sulfur ylide, followed by a facile ring-expansion of the resulting strained trifluoromethyl-substituted epoxide.[12]

Experimental Protocol:

-

Step 1: Ylide Preparation: To a stirred suspension of trimethylsulfoxonium iodide (2.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is added sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

-

Step 2: Epoxidation and Ring-Expansion: A solution of the desired aryl trifluoromethyl ketone (1.0 equivalent) in anhydrous DMSO is added dropwise to the prepared ylide solution at room temperature. The reaction mixture is then heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-3-(trifluoromethyl)oxetane.[12]

Photochemical Synthesis of Trifluoromethylated Oxetanes via the Paternò-Büchi Reaction

The Paternò-Büchi reaction offers a direct [2+2] cycloaddition route to the oxetane ring. The choice of this method is often driven by the availability of the requisite trifluoromethyl ketone and alkene starting materials and the desire for a convergent synthesis. The regioselectivity of the reaction can be influenced by the electronic properties of the reactants.[8]

Experimental Protocol:

-

Step 1: Reaction Setup: A solution of the trifluoromethyl ketone (1.0 equivalent) and the alkene (2.0-5.0 equivalents) in a suitable solvent (e.g., acetonitrile, benzene, or acetone) is prepared in a quartz reaction vessel. The concentration of the reactants is typically in the range of 0.1-0.5 M. The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

-

Step 2: Photolysis: The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature (often room temperature) for a period of 24-72 hours. The progress of the reaction is monitored by GC-MS or NMR spectroscopy.

-

Step 3: Work-up and Purification: After the starting material is consumed, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the isomeric trifluoromethylated oxetanes.[8]

Physicochemical Properties and Their Impact in Drug Design

The incorporation of a trifluoromethylated oxetane moiety into a molecule can significantly modulate its physicochemical properties, making it a valuable tool for drug discovery professionals.

Role as a tert-Butyl Isostere

The 3-methyl-3-(trifluoromethyl)oxetane group has been successfully employed as a more polar isostere for the commonly used tert-butyl group.[12] This substitution can lead to a desirable reduction in lipophilicity (logP), which can in turn improve aqueous solubility and reduce off-target effects.[14]

Data Presentation: Comparative Physicochemical Properties

| Property | tert-Butyl Analogue | Trifluoromethyl-Oxetane Analogue | Rationale for Change |

| Lipophilicity (clogP) | Higher | Lower | The polar oxetane ring and the electron-withdrawing trifluoromethyl group reduce overall lipophilicity.[12] |

| Aqueous Solubility | Lower | Higher | The increased polarity imparted by the oxetane oxygen enhances interactions with water.[14] |

| Metabolic Stability | Variable | Generally Higher | The trifluoromethyl group is resistant to oxidative metabolism, and the oxetane ring can block metabolic hotspots.[12] |

| Dipole Moment | Lower | Higher | The electronegative oxygen and fluorine atoms create a significant dipole moment. |

Modulation of Basicity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly reduce the basicity (pKa) of nearby amine functionalities. This can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Drug Discovery: Case Studies

The unique properties of trifluoromethylated oxetanes have led to their incorporation into a number of drug discovery programs.

One notable example is in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. Researchers at Pfizer demonstrated that replacing a tert-butyl group with a 3-methyl-3-(trifluoromethyl)oxetane moiety in a series of GSMs resulted in compounds with reduced lipophilicity, improved lipophilic efficiency (LipE), and enhanced metabolic stability.[12] These improvements highlight the potential of this bioisosteric replacement strategy to optimize the drug-like properties of lead compounds.[10]

Conclusion and Future Perspectives

The discovery and development of synthetic routes to trifluoromethylated oxetanes have provided medicinal chemists with a powerful new tool for molecular design. From their early explorations via classical photochemical reactions to the development of robust and versatile methods like the Corey-Chaykovsky ring-expansion, the accessibility of these valuable motifs has steadily increased. The ability of the trifluoromethylated oxetane to serve as a metabolically stable, polar bioisostere for common lipophilic groups has cemented its place as a privileged scaffold in modern drug discovery.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies, allowing for the precise installation of trifluoromethylated oxetanes into complex molecular architectures. Furthermore, a deeper understanding of the conformational constraints and electronic effects imposed by this unique structural unit will undoubtedly lead to the rational design of more potent and selective drug candidates. The continued exploration of the chemical space occupied by trifluoromethylated oxetanes holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.

References

-

Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2018). Trifluoromethyl oxetanes: Synthesis and evaluation as a tert-butyl isostere in the gamma secretase modulator program. Morressier. [Link]

-

Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1574–1577. [Link]

-

Vasilyev, A. V., & Iakovenko, R. O. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6033. [Link]

-

News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

-

Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. ResearchGate. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Yagupolskii, L. M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

-

Griesbeck, A. G., & Bondock, S. (2021). Studies on The Application of The Paternò-Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. Chemistry – A European Journal, 27(64), 15937-15944. [Link]

-

Mahajan, S., & Bull, J. A. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers from alcohols via Brønsted acid catalysed condensation. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

-

Ferreira, R. J., & Ferreira, L. C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 3009. [Link]

-

Martinez-Montero, S., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12433-12458. [Link]

-

Martinez-Montero, S., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

Sosnovskikh, V. Y., & Usachev, B. I. (2019). Trifluoromethylated morpholines condensed with oxetane: Synthesis and transformations. Journal of Fluorine Chemistry, 227, 109366. [Link]

-

Iqbal, N., & Ahmad, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

-

Lin, C.-H., & Tyan, Y.-C. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3029. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Enamine. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

-

Gakh, A. A., & Shermolovich, Y. (2016). (PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Chemwis. (2024, May 10). Paterno-Buchi reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

-

ChemRxiv. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

-

Kumar, S., & Singh, A. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15(43), 27899-27920. [Link]

-

Yagupolskii, L. M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.[Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 2639–2647. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

-

Griesbeck, A. G. (2004). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. CRC Press. [Link]

-

Duan, Y., Zhou, B., Lin, J.-H., & Xiao, J.-C. (2015). Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. [Link]

-

Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. [Link]

-

Ahmad, S., & Anwar, M. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. Studies on The Application of The Paternò-Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 12. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. morressier.com [morressier.com]

A Theoretical Chemist's Guide to 4-(Trifluoromethyl)oxane-4-carboxylic acid: In Silico Insights for Drug Discovery

Foreword: The Strategic Imperative of Predictive Chemistry in Modern Drug Development

In the relentless pursuit of novel therapeutics, the ability to anticipate a molecule's behavior before its synthesis is a paramount advantage. Computational chemistry has evolved from a niche academic discipline into an indispensable pillar of modern drug discovery. It provides a microscopic lens through which we can scrutinize molecular properties, predict interactions, and guide synthetic efforts, thereby conserving resources and accelerating the development timeline. This guide is intended for researchers, medicinal chemists, and drug development professionals who are increasingly leveraging in silico techniques to make data-driven decisions.

This document focuses on a particularly intriguing molecule: 4-(Trifluoromethyl)oxane-4-carboxylic acid . This compound marries two structural motifs of high interest in medicinal chemistry: the trifluoromethyl group, a powerhouse for modulating physicochemical properties, and the oxane ring, a desirable saturated heterocycle.[1] Through a systematic application of theoretical calculations, we can unlock a wealth of predictive data about this molecule, offering profound insights into its potential as a drug candidate or a scaffold for further optimization. This is not merely an academic exercise; it is a strategic approach to de-risking and refining the drug discovery process.

The Compound of Interest: A Molecule of Strategic Design

4-(Trifluoromethyl)oxane-4-carboxylic acid is a small molecule with a rich set of features that warrant a detailed theoretical investigation. Its structure is characterized by a central oxane (tetrahydropyran) ring, with a trifluoromethyl group and a carboxylic acid moiety attached to the same carbon atom.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can significantly impact the acidity of nearby functional groups, in this case, the carboxylic acid.[2] Furthermore, the -CF3 group is known to enhance metabolic stability and membrane permeability, properties that are critical for a successful drug candidate.[3][4]

The oxane ring is a saturated heterocyclic scaffold that has gained prominence in drug design.[5][6] It can improve aqueous solubility and provides a three-dimensional framework that can be exploited for specific interactions with biological targets.[5][7] The combination of these two groups on a single scaffold makes 4-(Trifluoromethyl)oxane-4-carboxylic acid a compelling subject for theoretical exploration.

The Computational Chemist's Toolkit: Methodologies for In Silico Characterization

To dissect the properties of 4-(Trifluoromethyl)oxane-4-carboxylic acid, a multi-faceted computational approach is required. Density Functional Theory (DFT) stands out as a robust and versatile method for investigating the electronic structure and properties of molecules of this size.[8][9]

Foundational Calculations: Geometry Optimization and Vibrational Frequencies

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For a molecule like 4-(Trifluoromethyl)oxane-4-carboxylic acid, which possesses a flexible ring, a thorough conformational analysis is crucial.

Protocol for Geometry Optimization and Conformational Analysis:

-

Initial Conformational Search: A molecular mechanics-based conformational search is performed to identify low-energy conformers. This is a computationally efficient way to explore the potential energy surface.

-

DFT Optimization: The most promising conformers from the initial search are then subjected to geometry optimization at the DFT level. A common and reliable choice of theory is the B3LYP functional with the 6-31+G(d,p) basis set .[7] The inclusion of diffuse functions (+) is important for accurately describing the anionic form of the carboxylic acid.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide a theoretical infrared (IR) spectrum, which can be a valuable tool for experimental characterization.

Predicting Physicochemical Properties: Acidity (pKa)

The pKa of the carboxylic acid is a critical parameter that governs the molecule's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. DFT calculations can provide a reliable estimate of pKa.

Protocol for pKa Calculation (Direct Method): [10]

-

Optimize Structures: Perform geometry optimizations of both the neutral carboxylic acid (HA) and its conjugate base (A-) in the gas phase and in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD) .[10][11]

-

Calculate Free Energies: Compute the Gibbs free energies of both species in the solvated state. For enhanced accuracy, the CAM-B3LYP functional is recommended for pKa calculations, as it has been shown to perform well for this property.[11]

-

Calculate pKa: The pKa is then calculated using the following equation:

pKa = (G(A⁻) - G(HA)) / (RT * ln(10)) + C

where G(A⁻) and G(HA) are the solvated free energies of the anion and neutral acid, respectively, R is the gas constant, T is the temperature, and C is a correction factor that accounts for the free energy of the proton in water.

Unveiling Electronic Behavior: Molecular Orbitals and Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity and potential interactions with biological targets.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, provide insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It allows for the identification of electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for understanding non-covalent interactions.

These properties are readily obtained from the DFT calculations performed for geometry optimization.

Simulating Dynamic Behavior: Molecular Dynamics

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can reveal its behavior over time in a solvated environment.[9]

Protocol for Molecular Dynamics Simulation:

-

System Setup: Place the optimized structure of 4-(Trifluoromethyl)oxane-4-carboxylic acid in a box of explicit water molecules (e.g., TIP3P or SPC/E models).[12][13]

-

Force Field Parameterization: Assign appropriate force field parameters to the molecule. Standard force fields like GAFF2 can be used, with potential refinement of charges from quantum mechanical calculations.[14]

-

Simulation: Run the simulation for a sufficient length of time (nanoseconds) to observe the molecule's conformational dynamics and its interactions with the surrounding water molecules.

Anticipated Insights and Data Presentation

The theoretical calculations outlined above will yield a rich dataset that can be used to predict the key characteristics of 4-(Trifluoromethyl)oxane-4-carboxylic acid.

Predicted Physicochemical and Electronic Properties

The following table summarizes the key properties that can be calculated and their significance in the context of drug discovery.

| Property | Predicted Value (Hypothetical) | Significance in Drug Discovery |

| pKa | 3.5 | Indicates the molecule will be predominantly deprotonated at physiological pH, impacting solubility and interactions with targets. |

| Dipole Moment | 2.8 D | A moderate dipole moment suggests good water solubility. |

| HOMO-LUMO Gap | 6.5 eV | A relatively large gap suggests good kinetic stability. |

| Molecular Volume | 150 ų | Provides an indication of the molecule's size and potential to fit into binding pockets. |

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Caption: A flowchart illustrating the key steps in the theoretical analysis of 4-(Trifluoromethyl)oxane-4-carboxylic acid.

Self-Validating Protocols: Ensuring Trustworthiness in Computational Results

A cornerstone of good scientific practice, both in the lab and in silico, is the self-validation of methods. For theoretical calculations, this involves comparing computed data with known experimental values for similar compounds and ensuring the chosen computational parameters are appropriate for the system under study.

-

Benchmarking: Before embarking on the full analysis of the target molecule, it is prudent to perform the same calculations on a set of known fluorinated carboxylic acids with experimentally determined pKa values. A strong correlation between the calculated and experimental pKa values for the benchmark set provides confidence in the chosen methodology.

-

Basis Set Convergence: For key properties, it is advisable to perform calculations with a series of increasingly larger basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p), cc-pVTZ) to ensure that the calculated values have converged and are not an artifact of an incomplete basis set.

-

Functional Selection: While B3LYP and CAM-B3LYP are generally robust, for certain properties, other functionals may be more appropriate. A literature search for DFT studies on similar molecules can guide the selection of the most suitable functional.

Conclusion: From Theoretical Predictions to Actionable Insights

The theoretical calculations detailed in this guide provide a comprehensive framework for characterizing 4-(Trifluoromethyl)oxane-4-carboxylic acid. The insights gained from these in silico studies can inform several key aspects of the drug discovery and development process:

-

Prioritization of Synthetic Targets: By predicting key properties like pKa and conformational preferences, computational chemistry can help prioritize which derivatives of this scaffold are most likely to have desirable drug-like properties.

-

Interpretation of Experimental Data: Calculated spectroscopic data (IR and NMR) can aid in the structural confirmation of the synthesized compound.

-

Hypothesis Generation for Structure-Activity Relationships (SAR): The MEP and molecular orbital data can be used to generate hypotheses about how the molecule might interact with a biological target, which can then be tested experimentally.

By embracing a synergistic relationship between computational and experimental chemistry, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

-

Assessment of DFT functionals with fluorine–fluorine coupling constants. Taylor & Francis Online. [Link]

-

Density functional theory. Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Density functional theory calculations of the effect of fluorine substitution on the cyclobutylcarbinyl to 4-pentenyl radical rearrangement. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

-

Molecular dynamics simulations on water. University of Göttingen. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. National Center for Biotechnology Information. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

-

Dynamic Properties of Water Molecules within an Au Nanotube with Different Bulk Densities. ACS Publications. [Link]

-

Development of nuclear basis sets for multicomponent quantum chemistry methods. AIP Publishing. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

-

Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]

-

Computational methods for exploring protein conformations. National Center for Biotechnology Information. [Link]

-

Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link]

-

The basis set convergence of the fluorine spin–orbit splittings ͑ cm Ϫ... ResearchGate. [Link]

-

Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. [Link]

-

A molecular dynamics simulation of the adsorption of water molecules surrounding an Au nanoparticle. AIP Publishing. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. [Link]

-

What are the complete set of quantum numbers for each of the electrons in fluorine? Quora. [Link]

-

Basis Sets in Quantum Chemistry. ResearchGate. [Link]

-

Water models – Practical considerations for Molecular Dynamics. GitHub Pages. [Link]

-

Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv. [Link]

-

Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. YouTube. [Link]

-

Computational prediction of NMR spectra? Reddit. [Link]

-

Conformational Analysis. BigChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 3. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 6. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Water models – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 13. bigchem.eu [bigchem.eu]

- 14. Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect [mdpi.com]

Methodological & Application

The Strategic Application of 4-(Trifluoromethyl)oxane-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: A Novel Scaffold Addressing a Classic Challenge

In the landscape of medicinal chemistry, the carboxylic acid moiety is a well-trodden path. It is a key pharmacophoric element in over 450 marketed drugs, prized for its ability to engage in critical hydrogen bonding and ionic interactions with biological targets. However, this ubiquity comes with a set of well-known liabilities, including rapid metabolism, poor membrane permeability, and potential for off-target toxicities, which can stymie the progression of promising drug candidates.[1]

The strategic replacement of the carboxylic acid group with bioisosteres—chemical groups with similar steric and electronic properties—is a cornerstone of modern drug design, aimed at mitigating these risks while preserving or enhancing therapeutic activity.[2] Within this context, 4-(Trifluoromethyl)oxane-4-carboxylic acid (CAS 1524761-14-5) emerges as a highly promising, albeit specialized, building block. This guide provides an in-depth analysis of its strategic applications, physicochemical rationale, and practical implementation in drug discovery programs.

This molecule uniquely combines three key structural features, each contributing to its desirable profile:

-

The Oxane Ring: A six-membered tetrahydropyran ring, which imparts a favorable three-dimensional geometry, can improve aqueous solubility and often serves as a metabolically stable scaffold.[3]

-

The Trifluoromethyl Group: A powerful electron-withdrawing group known to significantly enhance metabolic stability by blocking sites of oxidation.[4][5] It also modulates the acidity (pKa) of the neighboring carboxylic acid and can increase lipophilicity, thereby influencing cell permeability and target engagement.[6]

-

The α-Quaternary Carboxylic Acid: The placement of both the trifluoromethyl group and the carboxylic acid on the same carbon atom creates a sterically hindered quaternary center, which can further shield the carboxylic acid from metabolic degradation.

Together, these features position 4-(trifluoromethyl)oxane-4-carboxylic acid as a sophisticated bioisostere for more conventional carboxylic acids, offering a nuanced approach to overcoming common pharmacokinetic challenges.

Core Application: A Stable, 3D Carboxylic Acid Mimetic

The primary application of 4-(trifluoromethyl)oxane-4-carboxylic acid is as a metabolically robust, conformationally constrained bioisostere for simple aliphatic or aromatic carboxylic acids. Its utility has been noted in the synthesis of compounds aimed at treating fibrosis, a condition characterized by the stiffening or scarring of tissue.[7] While specific details of its use in this context are proprietary, the rationale points towards the need for a carboxylic acid-containing molecule with improved drug-like properties, such as a longer half-life and better tissue distribution.

The Rationale for Bioisosteric Replacement

The decision to replace a standard carboxylic acid with the 4-(trifluoromethyl)oxane-4-carboxylic acid moiety is driven by several key medicinal chemistry objectives. The workflow for this decision-making process is outlined below.

Caption: Decision workflow for bioisosteric replacement.

Comparative Physicochemical Properties

The introduction of the trifluoromethyl group adjacent to the carboxylic acid is expected to lower its pKa due to the strong electron-withdrawing inductive effect. While experimental data for this specific molecule is not publicly available, computational studies on related fluorinated carboxylic acids suggest a significant increase in acidity compared to their non-fluorinated counterparts.[8] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, influencing its solubility, permeability, and interactions with target proteins.

| Property | Phenylacetic Acid (Reference) | Tetrahydropyran-4-carboxylic acid (Reference) | 4-(Trifluoromethyl)oxane-4-carboxylic acid | Rationale for Change |

| Molecular Weight | 136.15 g/mol | 130.14 g/mol | 198.14 g/mol [9] | Increased mass due to CF3 group. |

| pKa (Predicted) | ~4.3 | ~4.7 | ~3.0 - 3.5 | Strong inductive effect of the α-CF3 group lowers the pKa, increasing acidity.[6] |

| cLogP (Predicted) | ~1.4 | ~0.3 | ~0.8 - 1.2 | The oxane ring is polar, but the CF3 group is lipophilic, leading to a balanced logP.[4] |

| Metabolic Stability | Low (prone to oxidation) | Moderate | High | The CF3 group blocks α-oxidation, and the quaternary carbon provides steric hindrance.[5] |

Note: Predicted values are estimates based on data from analogous structures and established principles of physical organic chemistry.

Experimental Protocols

Protocol 1: Representative Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic Acid

Workflow Overview

Caption: Synthetic workflow for the target molecule.

Step-by-Step Methodology:

-

Trifluoromethylation of Tetrahydropyran-4-one:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add tetrahydropyran-4-one (10.0 g, 0.1 mol) to the flask.

-

Slowly add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3, 17.1 g, 0.12 mol) via syringe.

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 mL, 2.0 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (16-18 hours).

-

Causality: The fluoride from TBAF activates the TMSCF3, generating a transient trifluoromethyl anion equivalent, which then attacks the electrophilic carbonyl carbon of the ketone.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxy-4-(trifluoromethyl)tetrahydropyran.

-

-

Oxidation to the Carboxylic Acid:

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO3, 12.0 g, 0.12 mol) in concentrated sulfuric acid (10.4 mL) and then slowly adding this mixture to water (30 mL) cooled in an ice bath.

-

Dissolve the crude 4-hydroxy-4-(trifluoromethyl)tetrahydropyran from the previous step in acetone (150 mL) in a flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the acetone solution to 0 °C.

-

Slowly add the prepared Jones reagent dropwise, maintaining the internal temperature below 10 °C. A green precipitate of chromium salts will form.

-

Causality: The tertiary alcohol is resistant to oxidation under mild conditions. The powerful Jones reagent is required to oxidize the tertiary alcohol to the corresponding carboxylic acid. This is a known, albeit harsh, method for such transformations.

-

Validation: The color change from orange-red (Cr(VI)) to green (Cr(III)) indicates the progress of the oxidation. Monitor by TLC for the disappearance of the starting alcohol.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Quench the excess oxidant by adding isopropanol until the orange color disappears completely.

-

Filter the mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(trifluoromethyl)oxane-4-carboxylic acid.

-

Purify the final product by recrystallization or column chromatography.

-

Protocol 2: Amide Coupling with a Representative Amine

This protocol describes how to incorporate the title compound into a larger molecule via a standard amide bond formation.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottom flask, add 4-(trifluoromethyl)oxane-4-carboxylic acid (198 mg, 1.0 mmol), a representative primary or secondary amine (e.g., benzylamine, 1.1 mmol), and an amide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 418 mg, 1.1 mmol).

-

Dissolve the reagents in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF, 5 mL).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 0.35 mL, 2.0 mmol).

-

Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. DIPEA acts as a base to neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

-

Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired amide product.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

-

Conclusion and Future Perspectives

4-(Trifluoromethyl)oxane-4-carboxylic acid represents a valuable tool in the medicinal chemist's arsenal for lead optimization. By strategically combining the benefits of a trifluoromethyl group and a saturated heterocyclic ring, it provides a ready-made solution for tackling common pharmacokinetic issues associated with simple carboxylic acids. Its application allows for the fine-tuning of acidity, lipophilicity, and metabolic stability, ultimately enabling the development of more robust and effective drug candidates. As drug discovery programs continue to demand molecules with increasingly sophisticated and optimized ADME profiles, the utility of such thoughtfully designed building blocks is set to grow.

References

- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

-

Pawar, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]